molecular formula C7H13NO4 B556899 7-Methoxycoumarin-4-acetic acid CAS No. 62935-72-2

7-Methoxycoumarin-4-acetic acid

Cat. No.: B556899
CAS No.: 62935-72-2
M. Wt: 234.2 g/mol
InChI Key: JUQLUIFNNFIIKC-UHFFFAOYSA-N
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Description

7-Methoxycoumarin-4-acetic acid: is an organic compound with the chemical formula C12H10O5 . It is a derivative of coumarin, characterized by the presence of a methoxy group at the 7th position and an acetic acid group at the 4th position of the coumarin ring. This compound is a white crystalline solid, soluble in organic solvents such as acetone and dimethyl sulfoxide . It is commonly used as an intermediate for fluorescent dyes and luminescent materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxycoumarin-4-acetic acid typically involves the reaction of 7-methoxycoumarin with acetic anhydride under alkaline conditions. The reaction is heated in an alkaline medium, followed by acidification to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxycoumarin-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

  • 7-Hydroxycoumarin-3-carboxylic acid
  • 7-Methoxycoumarin-3-carboxylic acid
  • 4-Methylumbelliferone

Comparison: 7-Methoxycoumarin-4-acetic acid is unique due to its specific substitution pattern, which imparts distinct fluorescence properties. Compared to 7-Hydroxycoumarin-3-carboxylic acid, it has a methoxy group instead of a hydroxy group, resulting in different electronic and fluorescence characteristics. Similarly, the position of the acetic acid group differentiates it from other coumarin derivatives .

Properties

IUPAC Name

2-(7-methoxy-2-oxochromen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O5/c1-16-8-2-3-9-7(4-11(13)14)5-12(15)17-10(9)6-8/h2-3,5-6H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKAXIFHLIITGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70321577
Record name 7-Methoxycoumarin-4-acetic acid
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Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62935-72-2
Record name 7-Methoxycoumarin-4-acetic acid
Source CAS Common Chemistry
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Record name 7-Methoxycoumarin-4-acetic acid
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Record name 62935-72-2
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Record name 7-Methoxycoumarin-4-acetic acid
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Record name 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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